Ossamine

Beschreibung

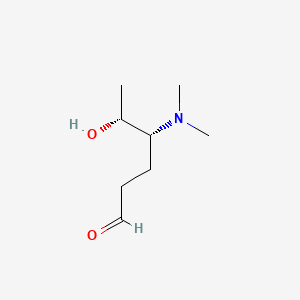

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

18423-30-8 |

|---|---|

Molekularformel |

C8H17NO2 |

Molekulargewicht |

159.229 |

IUPAC-Name |

(4R,5R)-4-(dimethylamino)-5-hydroxyhexanal |

InChI |

InChI=1S/C8H17NO2/c1-7(11)8(9(2)3)5-4-6-10/h6-8,11H,4-5H2,1-3H3/t7-,8-/m1/s1 |

InChI-Schlüssel |

SZGAAHDUAFVZSS-HTQZYQBOSA-N |

SMILES |

CC(C(CCC=O)N(C)C)O |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Genetic Determinants of L Ossamine

Genetic Organization of L-Ossamine Biosynthetic Gene Clusters (e.g., oss cluster)

The genetic blueprints for L-ossamine biosynthesis have been primarily studied in the context of the ossamycin (B1233878) and frigocyclinone (B1247308) biosynthetic pathways. In Streptomyces hygroscopicus var. ossamyceticus, the genes responsible for ossamycin production, including the L-ossamine moiety, are located within a large 127-kbp oss biosynthetic gene cluster. uni.lumitoproteome.orgnih.gov Within this cluster, six genes have been specifically implicated in the pathway leading to the deoxyaminosugar L-ossamine. uni.lumitoproteome.org

Identification and Functional Characterization of Key Biosynthetic Genes

The identification of genes within the oss and frig clusters has been based on sequence homology to genes involved in known deoxysugar biosynthetic pathways. Functional characterization, often through genetic manipulation and biochemical analysis, has helped elucidate the specific roles of many of these genes.

In the oss cluster, genes such as ossS, ossT, and ossQ have been implicated in the deoxygenation steps required for L-ossamine formation. uni.lu OssS and OssT are proposed to be involved in the 2-deoxygenation, while OssQ is suggested to catalyze the 3-deoxygenation. uni.lu The oss cluster also contains ossGT, a putative glycosyltransferase responsible for attaching the L-ossamine sugar to the ossamycin aglycone. uni.lu

Within the frig cluster, a more detailed enzymatic pathway for dTDP-ossamine biosynthesis has been proposed, involving several key enzymes encoded by specific frig genes:

Frig6: Proposed thymidylytransferase, likely involved in activating glucose-1-phosphate. nih.govuni-freiburg.de

Frig7: Identified as a 4,6-dehydratase, crucial for the initial deoxygenation step. nih.govuni-freiburg.de

A putative dTDP-hexose 2,3-dehydratase. nih.govuni-freiburg.de

Frig10: A dTDP-hexose 3-ketoreductase. nih.govuni-freiburg.de

Frig5: Homologous to typical dTDP-hexose 3,5-epimerases. nih.govuni-freiburg.de

Frig8: A homologue of SpnQ, predicted to mediate C-3 deoxygenation. nih.govuni-freiburg.de

Frig4: A putative dTDP-hexose aminotransferase. nih.govuni-freiburg.de

Frig3: An N,N-dimethyltransferase, responsible for the final methylation steps. nih.govuni-freiburg.denih.gov

Frig1: A putative glycosyltransferase responsible for forming the C-glycosidic linkage between ossamine and the frigocyclinone aglycone. nih.govuni-freiburg.de

These genes encode the enzymatic machinery necessary to convert a common nucleotide-linked glucose precursor into the highly modified L-ossamine sugar.

Here is a summary of some key genes and their proposed functions in L-ossamine biosynthesis:

| Gene (Cluster) | Proposed Function | Role in L-Ossamine Biosynthesis |

| ossS (oss) | 2,3-dehydratase | Involved in 2-deoxygenation |

| ossT (oss) | 3-ketoreductase | Involved in 2-deoxygenation |

| ossQ (oss) | 3,4-dehydratase | Catalyzes 3-deoxygenation |

| ossGT (oss) | Glycosyltransferase | Attaches L-ossamine to ossamycin aglycone |

| frig6 (frig) | Thymidylytransferase | Activates glucose-1-phosphate |

| frig7 (frig) | NDP-hexose 4,6-dehydratase | Catalyzes C6 deoxygenation |

| frig10 (frig) | dTDP-hexose 3-ketoreductase | Involved in reduction step |

| frig5 (frig) | dTDP-hexose 3,5-epimerase | Involved in epimerization |

| frig8 (frig) | SpnQ homologue | Mediates C-3 deoxygenation |

| frig4 (frig) | dTDP-hexose aminotransferase | Introduces the amino group |

| frig3 (frig) | N,N-dimethyltransferase | Catalyzes N-methylation |

| frig1 (frig) | Glycosyltransferase | Attaches this compound to frigocyclinone aglycone via C-linkage |

Enzymatic Mechanisms in L-Ossamine Formation

The biosynthesis of L-ossamine involves a series of enzymatic reactions that modify a standard hexose (B10828440) sugar precursor. These reactions include activation, deoxygenation, epimerization, transamination, and methylation.

Roles of Nucleotide Sugar (NDP-hexose) Synthases in Early Stage Transformations

The biosynthesis of deoxysugars, including L-ossamine, typically initiates with the activation of a hexose sugar, such as glucose-1-phosphate, by coupling it with a nucleotide triphosphate (like dTTP) to form a nucleotide-linked sugar (NDP-hexose), such as dTDP-glucose. nih.govuni-freiburg.de This reaction is catalyzed by nucleotide sugar synthases (nucleotidylyltransferases). While genes encoding these initial activation enzymes are not explicitly located within the oss cluster, they are likely recruited from elsewhere in the Streptomyces hygroscopicus genome. uni.lu In the frig cluster, Frig6 is proposed to function as a thymidylytransferase, catalyzing the formation of dTDP-glucose. nih.govuni-freiburg.de This activated form of glucose serves as the starting substrate for the subsequent modifications leading to L-ossamine.

Mechanisms of NDP-Hexose 4,6-Dehydratases in Deoxy Sugar Scaffold Generation

A critical step in the biosynthesis of most deoxy sugars is the removal of the hydroxyl group at the C-6 position and the oxidation at the C-4 position. This transformation is catalyzed by NDP-hexose 4,6-dehydratases. These enzymes convert NDP-hexoses, such as dTDP-glucose, into NDP-4-keto-6-deoxyhexoses. nih.govwikipedia.org Frig7 in the frig cluster has been identified as an NDP-hexose 4,6-dehydratase, performing this essential step in the L-ossamine pathway within frigocyclinone biosynthesis. nih.govuni-freiburg.de This reaction generates the core deoxy sugar scaffold upon which further modifications are made.

Function of Amino Transferases and N-Methyltransferases (e.g., Frig3) in Aminosugar Derivatization

Following the initial deoxygenations and other modifications that establish the deoxy sugar scaffold, amino transferases introduce the amino group characteristic of aminosugars. Frig4 in the frig cluster is proposed to be a dTDP-hexose aminotransferase, responsible for adding the amino group to a dTDP-deoxyhexose intermediate. nih.govuni-freiburg.de

Subsequently, N-methyltransferases catalyze the addition of methyl groups to the newly introduced amino group. Frig3 in the frig cluster has been specifically identified as an N,N-dimethyltransferase. nih.govuni-freiburg.denih.gov This enzyme is responsible for sequentially transferring two methyl groups to the amino group, resulting in the dimethylamino moiety present in L-ossamine. This methylation step is typically one of the final modifications in the biosynthesis of N,N-dimethylated aminosugars like L-ossamine.

The proposed enzymatic pathway for L-ossamine biosynthesis in the frig cluster illustrates the sequential action of these enzymes to convert dTDP-glucose into dTDP-ossamine. nih.govuni-freiburg.de

Here is a simplified overview of key intermediates and the enzymatic steps involved in L-ossamine biosynthesis (based on the frig cluster pathway):

| Intermediate | Enzyme(s) Involved | Transformation Step |

| Glucose-1-phosphate | Frig6 (Thymidylytransferase) | Activation to dTDP-glucose |

| dTDP-glucose | Frig7 (4,6-Dehydratase) | Formation of dTDP-4-keto-6-deoxy-D-glucose |

| dTDP-4-keto-6-deoxy-D-glucose | Putative 2,3-dehydratase, Frig10 (3-ketoreductase) | 2-deoxygenation |

| (Intermediate) | Frig5 (3,5-epimerase) | Epimerization |

| (Intermediate) | Frig8 (SpnQ homologue) | 3-deoxygenation |

| (Intermediate) | Frig4 (Aminotransferase) | Introduction of amino group |

| (N-demethylated intermediate) | Frig3 (N,N-dimethyltransferase) | N-methylation |

| dTDP-ossamine | - | Final activated sugar |

This dTDP-ossamine is then attached to the aglycone by a dedicated glycosyltransferase (e.g., OssGT or Frig1) to form the final bioactive natural product. uni.lunih.govuni-freiburg.de

Intermediates and Precursors in the L-Ossamine Biosynthetic Cascade (e.g., dTDP-4-keto-6-deoxy-D-glucose)

A key early intermediate in the biosynthesis of L-ossamine is dTDP-4-keto-6-deoxy-D-glucose. plos.orgnih.gov This intermediate is formed from D-glucose-1-phosphate through the sequential action of dTDP-D-glucose synthase and dTDP-D-glucose 4,6-dehydratase. plos.org Interestingly, the genes encoding these initial enzymes are not found within the ossamycin gene cluster itself, suggesting they are recruited from elsewhere in the Streptomyces hygroscopicus genome. plos.org

The conversion of dTDP-4-keto-6-deoxy-D-glucose to L-ossamine is a multi-step process involving several enzymes encoded by the oss cluster genes. This proposed pathway includes:

2-deoxygenation catalyzed by the 2,3-dehydratase OssS and the 3-ketoreductase OssT. plos.org

3-deoxygenation catalyzed by the 3,4-dehydratase OssQ, which is proposed to be assisted by an undefined reductase encoded outside the oss cluster. plos.org This step leads to the formation of dTDP-D-cinerulose. plos.org

A 5-epimerisation or 3,5-epimerisation step catalyzed by OssZ1, an enzyme homologous to UrdZ1 found in the urdamycin biosynthetic pathway. plos.org

4-transamination catalyzed by OssJ. plos.org

S-adenosylmethionine-dependent N-dimethylation catalyzed by OssI, which yields the activated glycosyl donor, dTDP-L-ossamine. plos.org

While the precise order of all epimerization and deoxygenation steps has been proposed, the possibility that 5-epimerisation or 3,5-epimerisation might occur earlier in the pathway, specifically after 2-deoxygenation but before 3-deoxygenation, leading to the formation of dTDP-L-kedarosamine, has not been experimentally excluded. plos.org L-kedarosamine is a related sugar found in other natural products like yokonolide A and A82548A. plos.org

| Intermediate/Precursor | Proposed Enzymes Involved (Oss genes) | Proposed Step in Pathway |

| D-glucose-1-phosphate | (Recruited from elsewhere) | Starting material |

| dTDP-D-glucose | (Recruited from elsewhere) | Intermediate |

| dTDP-4-keto-6-deoxy-D-glucose | OssS, OssT | 2-deoxygenation |

| OssQ, (Undefined reductase) | 3-deoxygenation (leads to dTDP-D-cinerulose) | |

| OssZ1 | 5-epimerisation or 3,5-epimerisation | |

| OssJ | 4-transamination | |

| dTDP-L-ossamine | OssI | N-dimethylation (Activated glycosyl donor) |

| L-ossamine (attached to aglycone) | OssG | Glycosyl transfer |

Integration of L-Ossamine Biosynthesis within Broader Natural Product Pathways

L-ossamine biosynthesis is intrinsically linked to the production of ossamycin, a complex macrocyclic polyketide. plos.orgwikipedia.org The sugar moiety is synthesized separately and then attached to the polyketide backbone during the later stages of ossamycin maturation. plos.org

Attachment of L-Ossamine to Aglycone Scaffolds via Glycosyltransferases (e.g., OssG)

The final step in incorporating L-ossamine into the ossamycin structure involves its transfer from the activated donor, dTDP-L-ossamine, to a specific hydroxyl group on the ossamycin aglycone. plos.orgnih.gov This crucial step is catalyzed by a glycosyltransferase enzyme named OssG. plos.orgnih.gov OssG facilitates the attachment of L-ossamine to the C-8 position of the ossamycin macrocycle. plos.orgnih.gov

Cross-Talk and Recruitment of External Genomic Elements in L-Ossamine Biosynthesis

As mentioned earlier, the initial steps in the L-ossamine biosynthetic pathway, specifically the formation of dTDP-4-keto-6-deoxy-D-glucose from D-glucose-1-phosphate, rely on enzymes whose genes are not located within the ossamycin biosynthetic gene cluster. plos.org These genes, encoding dTDP-D-glucose synthase and dTDP-D-glucose 4,6-dehydratase, are apparently recruited from other parts of the Streptomyces hygroscopicus genome. plos.org This recruitment of external genomic elements demonstrates a form of cross-talk or dependency between the specialized ossamycin biosynthetic machinery and the general metabolic pathways of the host organism. This highlights how the biosynthesis of a specific secondary metabolite like ossamycin, including its unusual sugar component L-ossamine, can be integrated with and utilize enzymes and precursors from primary metabolism or other biosynthetic routes within the cell.

| Enzyme/Process | Role in L-Ossamine/Ossamycin Biosynthesis | Genomic Location |

| dTDP-D-glucose synthase | Catalyzes formation of dTDP-D-glucose from D-glucose-1-phosphate (early L-ossamine precursor). plos.org | Outside the oss gene cluster (recruited). plos.org |

| dTDP-D-glucose 4,6-dehydratase | Catalyzes formation of dTDP-4-keto-6-deoxy-D-glucose (key L-ossamine intermediate). plos.org | Outside the oss gene cluster (recruited). plos.org |

| OssS (2,3-dehydratase) | Involved in 2-deoxygenation during L-ossamine synthesis. plos.org | Within the oss gene cluster. plos.org |

| OssT (3-ketoreductase) | Involved in 2-deoxygenation during L-ossamine synthesis. plos.org | Within the oss gene cluster. plos.org |

| OssQ (3,4-dehydratase) | Involved in 3-deoxygenation during L-ossamine synthesis. plos.org | Within the oss gene cluster. plos.org |

| Undefined reductase | Assists OssQ in 3-deoxygenation during L-ossamine synthesis. plos.org | Encoded elsewhere (outside the oss cluster). plos.org |

| OssZ1 (5-epimerase or 3,5-epimerase) | Catalyzes epimerization step in L-ossamine synthesis. plos.org | Within the oss gene cluster. plos.org |

| OssJ (4-transaminase) | Catalyzes transamination step in L-ossamine synthesis. plos.org | Within the oss gene cluster. plos.org |

| OssI (N-dimethyltransferase) | Catalyzes N-dimethylation to form dTDP-L-ossamine. plos.org | Within the oss gene cluster. plos.org |

| OssG (Glycosyltransferase) | Attaches L-ossamine to the ossamycin aglycone at C-8. plos.orgnih.gov | Within the oss gene cluster. plos.org |

| Modular Polyketide Synthase (Oss PKS modules) | Synthesizes the ossamycin macrocyclic backbone, exhibiting programmed iteration (14 modules for 15 cycles). plos.orgwikipedia.orgnih.govresearchgate.netresearchgate.net | Within the oss gene cluster. plos.org |

Chemical Synthesis Strategies for L Ossamine and Its Analogues

Formal Total Synthesis of L-Ossamine

A formal total synthesis of L-ossamine has been accomplished, featuring a key step that involves the decarboxylative functionalization of a threonine derivative. acs.orgacs.orgnih.gov This methodology provides a direct route to construct the core structure of the deoxyaminosugar, starting from readily available threonine. acs.org

Application of Decarboxylative Functionalization Methodologies in L-Ossamine Synthesis

Decarboxylative functionalization methodologies have demonstrated efficacy in the synthesis of L-ossamine. A prominent approach utilizes the visible-light-mediated decarboxylative Michael addition of carboxylic acids derived from threonine. acs.orgasahilab.co.jpsioc-journal.cn This transformation allows for the direct incorporation of C3 units into a 1,2-amino alcohol scaffold, a process that historically required multiple synthetic steps. acs.orgasahilab.co.jp The reaction proceeds via an α-amino radical intermediate, which is generated through the visible-light-mediated decarboxylation of the threonine derivative. acs.org

Visible-Light-Mediated Photoredox Catalysis in L-Ossamine Synthesis

Visible-light-mediated photoredox catalysis is a pivotal technique in the decarboxylative functionalization step employed in the formal total synthesis of L-ossamine. acs.orgacs.orgnih.govasahilab.co.jp This method harnesses visible light to facilitate chemical transformations under mild conditions, often utilizing transition-metal complexes as photocatalysts. acs.org The application of visible light enables the generation of reactive intermediates, such as α-amino radicals, which are essential for the formation of the desired carbon-carbon bonds. acs.orgresearchgate.net The efficiency of this photoredox catalysis can be significantly improved by conducting the reaction in a continuous flow system. acs.orgacs.orgasahilab.co.jp

Stereoselective Approaches for Establishing L-Configuration in Synthetic Routes

Establishing the correct stereochemistry, specifically the L-configuration of ossamine, is paramount in its synthesis. While the available information primarily details a formal synthesis commencing from threonine, which intrinsically provides the necessary stereocenters for L-ossamine, other synthetic investigations targeting deoxyaminosugars have explored stereoselective methodologies. For example, some synthetic routes to related amino sugars have employed domino Knoevenagel/hetero-Diels-Alder reactions, followed by hydrogenation and reductive amination, to produce this compound-type structures. researchgate.net The use of chiral starting materials, such as D-threonine in the decarboxylative functionalization pathway, represents a direct strategy for introducing the desired stereochemistry. researchgate.net

Continuous Flow Chemistry Applications in L-Ossamine Synthesis

Continuous flow chemistry has been successfully applied to the visible-light-mediated photoredox catalysis step within the formal total synthesis of L-ossamine. acs.orgacs.orgnih.govasahilab.co.jpacs.orgthieme-connect.de Conducting the reaction in a flow reactor leads to a notable increase in the efficiency of the photoredox catalysis when compared to batch processes. acs.orgacs.orgasahilab.co.jp This enhanced efficiency is largely due to improved irradiation of the reaction mixture within the flow system. acs.orgasahilab.co.jp For instance, utilizing a photo flow reactor equipped with a 48 W LED lamp and a 3 mL reactor enabled complete conversion of the starting material with a significantly reduced residence time compared to a batch reaction, resulting in a higher yield. acs.orgasahilab.co.jp Adapting the reaction conditions to ensure the homogeneity of the reaction mixture is crucial for effective implementation in a continuous flow system. acs.orgasahilab.co.jp

Here is a table summarizing the results of a representative continuous flow photoredox reaction in L-ossamine synthesis:

| Entry | Solvent | Photocatalyst | Additive | Time (h) | Yield (%) (Batch) | Yield (%) (Flow) | Diastereomeric Ratio (dr) |

| 5 | DMF/H₂O | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Cs₂CO₃ | 47 | 50 | - | - |

| Flow | DMF/H₂O | Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Cs₂CO₃ | - | - | 80 | 65:35 |

Note: Data extracted from a study on formal total synthesis of L-Ossamine. acs.orgasahilab.co.jp

Synthetic Studies Towards Analogues and Derivatives of L-Ossamine

Synthetic efforts have also focused on the preparation and modification of analogues and derivatives of L-ossamine.

Preparation and Modification of N-Demethylthis compound

N-Demethylthis compound, a derivative of this compound, has been a target of synthetic investigations. keio.ac.jpacs.org An efficient synthetic route to N-demethylthis compound has been reported, originating from D-threonine and utilizing its inherent stereogenic centers at the C-4 and C-5 positions of the target sugar. researchgate.net Studies have also explored the glycosylation of N-demethylthis compound, demonstrating that the reaction of a specific acetate (B1210297) derivative with cyclopentanol (B49286) under Lewis acid conditions can furnish the desired α-L-glycoside. researchgate.net

Glycoengineering Approaches for Generation of Novel L-Ossamine Derivatives

Glycoengineering involves manipulating the glycosylation machinery of organisms, particularly bacteria, to produce modified or novel glycosylated compounds. researchgate.net In the context of polyketide antibiotics like ossamycin (B1233878), where sugar moieties are crucial for biological activity, glycoengineering offers a route to generate novel derivatives with potentially altered or improved properties. researchgate.net

The biosynthesis of deoxy and amino sugars, including L-ossamine, relies on the activity of nucleotide sugar dehydratases and other tailoring enzymes encoded within biosynthetic gene clusters. nih.govresearchgate.net The oss gene cluster in Streptomyces hygroscopicus contains genes proposed to be involved in the biosynthesis and attachment of L-ossamine to the ossamycin macrocycle. nih.gov Specifically, genes encoding enzymes for the biosynthesis of the L-ossamine moiety are present within this cluster. nih.gov The key early intermediate in the biosynthesis of deoxy(amino)hexose sugars like L-ossamine is dTDP-4-keto-6-deoxy-D-glucose, which is formed from D-glucose-1-phosphate. nih.gov While the genes for the initial steps from glucose-1-phosphate are not found within the oss cluster, they are believed to be recruited from other parts of the genome. nih.gov A glycosyltransferase enzyme, OssG, is proposed to catalyze the transfer of L-ossamine to a specific hydroxyl group at the C-8 position of the ossamycin aglycone. nih.gov

Glycoengineering efforts could involve modifying the genes within the oss cluster or introducing genes from other sugar biosynthetic pathways to alter the structure of the this compound moiety or attach different sugars to the ossamycin backbone or analogues. researchgate.netresearchgate.net This could lead to the generation of novel ossamycin derivatives with modified sugar components, potentially impacting their binding affinity to the F1F0-ATPase or other biological targets. Research in this area often involves identifying and manipulating glycosyltransferase genes and genes responsible for the biosynthesis of activated sugar precursors. researchgate.netresearchgate.net

Exploration of Key Intermediates for Divergent Synthetic Pathways

Synthetic efforts towards L-ossamine have focused on developing efficient routes to key intermediates that allow for the construction of the complex sugar structure. One notable formal total synthesis of L-ossamine utilized a decarboxylative functionalization of a threonine derivative as a key step. figshare.comacs.orgnih.govasahilab.co.jp This approach aimed to directly introduce a C3 unit at a 1,2-amino alcohol under mild conditions, which is advantageous compared to previous methods requiring multiple steps. acs.orgasahilab.co.jp

The synthetic strategy involved a visible-light-mediated photoredox catalysis reaction of a threonine derivative and an acrylic acid ester derivative. acs.orgasahilab.co.jp This reaction proceeds through an α-amino radical intermediate generated from the threonine derivative via visible-light-mediated decarboxylation. acs.org The α-amino radical intermediate then reacts with the acrylic acid derivative to yield a functionalized 1,2-amino alcohol. acs.orgasahilab.co.jp This 1,2-amino alcohol serves as a crucial intermediate that can be subsequently converted to L-ossamine through a sequence of steps including lactonization, reduction, and dimethylation. acs.orgasahilab.co.jp

This decarboxylative functionalization strategy highlights the utility of generating key intermediates with pre-installed functionalities and the power of modern synthetic methodologies like photoredox catalysis in accessing complex molecular scaffolds like deoxyaminosugars. acs.orgasahilab.co.jpresearchgate.net The implementation of this reaction in a continuous flow reactor has also been explored to improve efficiency and enable potential scaling of the synthesis of this key intermediate. figshare.comacs.orgacs.orgthieme-connect.de

Structural Elucidation and Conformational Analysis of L Ossamine in Glycosidic Linkages

Advanced Spectroscopic Techniques for Characterizing L-Ossamine Moieties (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural characterization of L-ossamine within glycosides. High-resolution electrospray ionization mass spectroscopy (HRESIMS) is commonly used to determine the molecular formula of L-ossamine-containing compounds. researchgate.netmdpi.com NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the connectivity of atoms and the chemical environment of protons and carbons within the L-ossamine moiety and its linkage to the aglycone. researchgate.netmdpi.combiorxiv.orgcdnsciencepub.com

Detailed analysis of NMR data, such as chemical shifts and coupling constants, allows for the identification of the sugar ring protons and carbons, the position of the amino group, and the nature of the glycosidic linkage (α or β anomer). cdnsciencepub.com Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are particularly valuable for establishing through-bond and through-space correlations, which are essential for confirming the structure and determining the relative stereochemistry of the L-ossamine unit and its attachment point on the aglycone. biorxiv.org For instance, key HMBC correlations between the anomeric proton of the sugar and the corresponding carbon in the aglycone help establish the glycosidic linkage position. biorxiv.org

Mass spectrometry, especially in conjunction with liquid chromatography (LC-MS/MS), provides information on the molecular weight and fragmentation patterns of L-ossamine glycosides. nih.gov Fragmentation data can help confirm the presence of the L-ossamine unit and provide clues about its connectivity within the molecule. nih.gov

X-ray Crystallographic Determination of Absolute Stereochemistry and Conformation of L-Ossamine (L- vs. D-configuration)

While NMR spectroscopy can often determine the relative stereochemistry, X-ray crystallography is the most definitive method for establishing the absolute stereochemistry (L- or D-configuration) of chiral molecules like L-ossamine. researchgate.netnih.gov X-ray diffraction studies of single crystals of L-ossamine-containing natural products have been successfully used to confirm its L-configuration. jst.go.jpsemanticscholar.org

The determination of absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion, which causes small differences in the intensities of Bijvoet pairs of reflections. researchgate.net For compounds containing only light atoms like carbon, hydrogen, nitrogen, and oxygen, this effect is weak, making high-quality crystals essential for accurate determination. researchgate.net In the case of ossamycin (B1233878), X-ray crystallography of the intact molecule was used to establish the absolute stereochemistry, confirming the previously determined L-configuration of its ossamine constituent. jst.go.jpresearchgate.net This technique provides a three-dimensional representation of the molecule, revealing the precise arrangement of atoms and the conformation of the L-ossamine sugar ring and the glycosidic bond in the crystalline state. researchgate.netjst.go.jp

Computational Modeling and Molecular Dynamics Simulations of L-Ossamine-Containing Glycosides

Computational modeling and molecular dynamics (MD) simulations are increasingly used to complement experimental data and gain deeper insights into the conformational preferences and dynamics of L-ossamine within glycosidic linkages. researchgate.netnih.gov These methods can explore the potential energy surface of the glycoside, identifying stable conformers and the flexibility of the glycosidic bond.

Analysis of Glycosidic Bond Stereochemistry and Conformational Preferences of L-Ossamine within Natural Products

L-Ossamine is found linked to various aglycones in natural products, often through glycosidic bonds. The stereochemistry of this linkage (α or β) and the conformational preferences of the L-ossamine sugar ring are critical structural features. L-Ossamine has been identified as a constituent of angucycline antibiotics like frigocyclinone (B1247308), where it is attached via a C-glycosidic bond. mdpi.comtandfonline.commdpi.commdpi.com This is a relatively rare type of glycosidic linkage in natural products and contributes to the chemical stability of the compound. tandfonline.com In frigocyclinone, the L-ossamine is linked to the angucyclinone core at the C-9 position. mdpi.comtandfonline.com

L-Ossamine is also present in macrolide antibiotics such as ossamycin, where it is attached to the macrocyclic lactone ring. researchgate.netjst.go.jpsemanticscholar.org The specific position and stereochemistry of the glycosidic bond in ossamycin have been determined through spectroscopic and crystallographic methods. researchgate.netjst.go.jp

The conformational preferences of pyranose rings like L-ossamine are typically described by chair conformations (e.g., ¹C₄ or ⁴C₁). The substituents on the sugar ring, including the amino group, influence the preferred conformation. The L-configuration of this compound suggests it would likely favor a ¹C₄ chair conformation, which is the mirror image of the ⁴C₁ conformation favored by many D-hexopyranoses. nih.gov The specific conformation adopted by L-ossamine within a glycoside is also influenced by interactions with the aglycone and the surrounding environment.

Mechanistic Contributions of L Ossamine to Biological Activities of Natural Products

Role of the L-Ossamine Moiety in the Cytotoxic Activity of Ossamycin (B1233878)

Ossamycin, a macrocyclic polyketide isolated from Streptomyces hygroscopicus var. ossamyceticus, is known for its potent cytotoxic properties. wikipedia.orggoogle.comnih.gov The L-ossamine sugar is attached to the ossamycin macrocycle at the C-8 position. nih.govnih.govsemanticscholar.orgresearchgate.net Research indicates that ossamycin is a potent inhibitor of the F0 component of mitochondrial F1F0-ATPase. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.netplos.org This inhibition disrupts oxidative phosphorylation, a critical process for cellular energy production. nih.govresearchgate.net

Influence of L-Ossamine on the Antifungal Properties of Associated Polyketides

Ossamycin also exhibits antifungal properties. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.netplos.org As a polyketide inhibitor of mitochondrial ATPase, its antifungal activity is likely linked to the disruption of fungal energy metabolism, similar to its cytotoxic mechanism in mammalian cells. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.netplos.org

While specific studies isolating the role of L-ossamine solely on the antifungal activity of ossamycin are limited in the provided search results, the glycosylation of polyketide macrolides is a common feature that influences their interaction with fungal membranes and targets. nih.gov The attachment of the unique L-ossamine sugar at C-8 is a distinguishing characteristic of ossamycin compared to other related polyketide ATPase inhibitors, suggesting it may contribute to the specificity or potency of its antifungal effects. nih.gov Other glycosylated polyene macrolides, where a sugar residue is attached, are known effective antifungal agents, and the sugar can influence properties like water solubility and hemolytic activity. nih.gov

Impact of L-Ossamine on the Antibacterial Activities of Angucyclinone Antibiotics (e.g., Frigocyclinone)

L-Ossamine is also a constituent of the angucyclinone antibiotic frigocyclinone (B1247308), isolated from Streptomyces griseus strain NTK 97. researchgate.netsemanticscholar.orgmdpi.comnih.govtandfonline.com In frigocyclinone, L-ossamine is attached to the tetrangomycin (B1203879) moiety through a C-glycosidic linkage. researchgate.netsemanticscholar.orgmdpi.comnih.govtandfonline.comnih.gov Frigocyclinone has demonstrated antibacterial activities, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.netsemanticscholar.orgmdpi.comnih.govtandfonline.com

Structural-Activity Relationship Studies Correlating L-Ossamine's Presence with Biological Efficacy

For ossamycin, while direct SAR studies specifically on modifications of the L-ossamine are not prominently featured in the search results, the consistent presence of this sugar in the active natural product and its attachment at a specific position (C-8) suggests its necessity for optimal F1F0-ATPase inhibitory activity. nih.govnih.govsemanticscholar.orgresearchgate.net The stereochemistry of L-ossamine is also crucial, as initially it was incorrectly assigned as D-ossamine before X-ray crystallography determined the L-configuration. nih.gov

In the context of angucyclinone antibiotics like frigocyclinone, the C-glycosidic linkage of L-ossamine to the aglycone is a key structural determinant. researchgate.netsemanticscholar.orgmdpi.comnih.govtandfonline.comnih.gov Glycosylation patterns, including the type of sugar and its linkage, are known to influence the bioactivity of glycosylated bacterial natural products. nih.gov Although detailed SAR studies specifically on frigocyclinone modifications are not provided, the isolation and characterization of frigocyclinone with its L-ossamine moiety underscore the potential importance of this sugar for its antibacterial properties.

Exploration of Molecular Targets and Pathways Modulated by L-Ossamine-Containing Compounds

The primary molecular target identified for ossamycin, an L-ossamine-containing compound, is the mitochondrial F1F0-ATPase. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.netplos.org By inhibiting this enzyme, ossamycin disrupts ATP synthesis, leading to cellular energy depletion and ultimately cytotoxicity, particularly in cancer cells that may have increased reliance on oxidative phosphorylation. nih.govresearchgate.net The binding site for this class of macrolides is known to be subunit 6 of the mitochondrial F0F1-ATPase. nih.govresearchgate.net

For frigocyclinone, an L-ossamine-containing angucyclinone, its antibacterial activity against Gram-positive bacteria suggests interaction with essential bacterial processes. researchgate.netsemanticscholar.orgmdpi.comnih.govtandfonline.com Virtual screening studies exploring frigocyclinone as an anti-MRSA agent indicate potential binding to proteins like mutant PBP2a, which are involved in bacterial cell wall synthesis. researchgate.net This suggests that L-ossamine-containing angucyclinones may exert their antibacterial effects by interfering with bacterial cell wall integrity or other vital pathways.

While L-ossamine is also found in spinosyn G, a minor component of the spinosyn complex known for insecticidal activity, the primary mechanism of action for spinosyns involves disruption of nicotinic acetylcholine (B1216132) receptors. researchgate.netgoogle.com The specific role of L-ossamine in modulating this target in spinosyn G, compared to other spinosyns with different sugars (like D-forosamine in spinosyn A), would require dedicated comparative studies. researchgate.netgoogle.com

Data Tables

Based on the search results, the following data could be presented in interactive tables:

Table 1: Biological Activities of L-Ossamine-Containing Natural Products

| Compound | Source Organism | L-Ossamine Attachment | Key Biological Activities | PubChem CID |

| Ossamycin | Streptomyces hygroscopicus var. ossamyceticus | C-8 of macrocycle | Cytotoxic, Antifungal | 5351598 |

| Frigocyclinone | Streptomyces griseus strain NTK 97 | C-glycosidic linkage to tetrangomycin moiety | Antibacterial (Gram-positive), Cytotoxic | 11476774 |

| Spinosyn G | Saccharopolyspora spinosa | C-17 | Insecticidal | (Not found in search results) |

Table 2: Ossamycin Cytotoxicity Data (Example based on description)

| Cell Line Type (Example) | Cytotoxic Activity (Example Metric) | Selectivity Ranking (Example) |

| Human Cancer Cell Line 1 | IC50 = X nM | Top 0.1% |

| Human Cancer Cell Line 2 | IC50 = Y nM | Top 0.1% |

| ... | ... | ... |

Note: Specific IC50 values for various cell lines were mentioned as being among the top 0.1% most selective in the NCI-60 panel, but explicit values for individual cell lines were not provided in the snippets to populate Table 2 fully. The table structure illustrates how such data could be presented if available. wikipedia.orgnih.gov

Table 3: Frigocyclinone Antibacterial Activity (Example based on description)

| Bacterial Strain (Example) | Activity (e.g., Inhibition) | Notes (e.g., Gram-positive) |

| Bacillus subtilis | Inhibitory | Gram-positive |

| Staphylococcus aureus | Inhibitory | Gram-positive |

| Mutant PBP2a (Interaction) | Potential binding | Anti-MRSA relevance |

Note: Specific MIC values were mentioned for frigocyclinone against Bacillus subtilis and Staphylococcus aureus, but explicit values were not provided in the snippets to populate Table 3 fully. The table structure illustrates how such data could be presented if available. researchgate.netsemanticscholar.orgmdpi.comnih.govtandfonline.com

Future Research Trajectories and Applications in Chemical Biology and Medicinal Chemistry

Advanced Biosynthetic Engineering for Diversification of L-Ossamine-Containing Natural Products

The biosynthetic pathways of deoxyaminosugars are often encoded by clustered genes, which include those for dehydratases, isomerases, aminotransferases, methyltransferases, and glycosyltransferases. nih.gov Genetic manipulation of these pathways presents a powerful strategy for producing novel secondary metabolites. nih.gov Future research will likely focus on combinatorial biosynthesis, a technique that involves the targeted modification of biosynthetic genes to create new natural product analogs. For instance, the pikromycin (B1677795) polyketide synthase from Streptomyces venezuelae has been shown to produce both 12- and 14-membered macrolactones, and the associated glycosyltransferase has demonstrated broad substrate specificity. nih.gov This inherent flexibility can be exploited to generate a library of L-ossamine-containing macrolides with diverse polyketide backbones.

Another promising avenue is precursor-directed biosynthesis, where synthetic, unnatural precursors are fed to a genetically engineered microorganism. dss.go.th This approach has been successfully used to create analogs of 6-deoxyerythronolide B, the aglycone precursor to erythromycin. dss.go.th By providing synthetic analogs of the natural diketide starter unit, researchers can generate a variety of 13-substituted macrolides. dss.go.th Similar strategies could be employed to introduce chemical diversity into L-ossamine-containing natural products, potentially leading to compounds with improved therapeutic properties.

| Biosynthetic Engineering Strategy | Description | Potential Outcome for L-Ossamine Products |

| Combinatorial Biosynthesis | Genetic modification of biosynthetic gene clusters to alter the final product. | Generation of novel macrolide backbones glycosylated with L-ossamine. |

| Precursor-Directed Biosynthesis | Supplying unnatural starter or extender units to a fermenting organism. | Introduction of diverse functional groups onto the L-ossamine-containing natural product. |

Chemoenzymatic Synthesis of L-Ossamine and its Non-Natural Analogues

While the total synthesis of L-ossamine has been achieved, chemoenzymatic approaches offer a more efficient and stereoselective route to this and other rare deoxyaminosugars. nih.gov These methods combine the advantages of chemical synthesis with the high selectivity of enzymatic reactions. A key step in the biosynthesis of many aminosugars is the transamination of a keto-sugar intermediate. Omega-transaminases are a class of enzymes that have been successfully used for the asymmetric synthesis of chiral amines and could be applied to the synthesis of L-ossamine. nih.govresearchgate.netmdpi.com

Future research is expected to focus on the development of robust chemoenzymatic routes to L-ossamine and its non-natural analogues. This could involve the chemical synthesis of a suitable keto-sugar precursor, followed by a highly stereoselective enzymatic amination to install the amino group at the correct position. Furthermore, the use of glycosyltransferases with broad substrate tolerance could enable the enzymatic attachment of synthetic L-ossamine analogues to various aglycones, creating novel glycoconjugates with potentially new biological activities. mdpi.com

| Chemoenzymatic Step | Enzyme Class | Application in L-Ossamine Synthesis |

| Asymmetric Amination | ω-Transaminase | Stereoselective introduction of the amino group onto a keto-sugar precursor. |

| Glycosidic Bond Formation | Glycosyltransferase | Attachment of L-ossamine or its analogues to different aglycones. |

Discovery of Novel L-Ossamine-Derived Natural Products from Unexplored Microbial Sources

A significant portion of microbial biodiversity remains untapped, representing a vast reservoir of novel natural products. Rare actinomycetes, particularly those from marine environments, are a promising source of new bioactive compounds. nih.govnih.govmdpi.com These underexplored microorganisms are known to produce a wide array of secondary metabolites, and it is highly probable that many new L-ossamine-containing natural products await discovery.

Modern genome mining techniques provide a powerful tool for identifying biosynthetic gene clusters (BGCs) that may encode for the production of novel compounds. researchgate.netnih.govnih.govfrontiersin.orgresearchgate.net By searching genomic databases for sequences homologous to known L-ossamine biosynthetic genes, researchers can prioritize microbial strains for further investigation. This approach, combined with advanced analytical techniques for structure elucidation, will accelerate the discovery of new L-ossamine-derived natural products from previously unexplored microbial sources.

| Microbial Source | Rationale for Exploration | Discovery Strategy |

| Marine Actinomycetes | High biodiversity and a proven track record of producing novel bioactive compounds. | Cultivation of new strains and analysis of their secondary metabolite profiles. |

| Rare Actinomycetes | Less explored than their terrestrial counterparts, offering a higher chance of discovering novel chemistry. | Genome mining for L-ossamine biosynthetic gene clusters. |

Investigating the Broader Biological Roles and Recognition of Deoxyaminosugars like L-Ossamine

Deoxyaminosugars are critical for the biological activity of many antibiotics, often mediating the interaction between the drug and its cellular target. nih.gov For example, the aminosugar moieties of aminoglycoside antibiotics are known to interact with ribosomal RNA, leading to the inhibition of protein synthesis. While the precise roles of L-ossamine in its parent compounds are not fully elucidated, it is likely involved in molecular recognition processes that are essential for their bioactivity.

Future research should aim to delineate the specific biological targets of L-ossamine-containing natural products and to understand how the L-ossamine moiety contributes to binding affinity and specificity. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural insights into the interactions between these compounds and their biological receptors. Understanding the principles of deoxyaminosugar recognition will be crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects. nih.govnih.gov

Development of L-Ossamine-Based Probes for Chemical Biology Investigations

Chemical probes are powerful tools for studying biological systems, enabling the identification of drug targets and the elucidation of molecular mechanisms. ethz.ch The development of L-ossamine-based probes represents a promising strategy for investigating the biological roles of this important sugar. These probes would typically consist of an L-ossamine moiety, a reactive group for covalent modification of the target, and a reporter tag, such as a fluorescent dye or biotin, for detection and enrichment. nih.govfishersci.fi

The design and synthesis of such probes require careful consideration of structure-activity relationships to ensure that the probe retains the biological activity of the parent molecule. unimi.itrsc.orgnih.govresearchgate.net Once synthesized, these probes can be used in a variety of chemical biology experiments, including affinity-based protein profiling to identify the cellular targets of L-ossamine-containing natural products. The insights gained from these studies will be invaluable for understanding the mechanism of action of these compounds and for the development of new therapeutic agents.

Q & A

Q. Table 1: Control Matrix for this compound Synthesis Experiments

| Variable Tested | Control Parameters | Experimental Range | Outcome Metric |

|---|---|---|---|

| Temperature | 25°C (baseline) | 50°C, 75°C | Yield, Purity |

| Solvent Polarity | Water (ε=80) | DMSO (ε=47), Ethanol (ε=24) | Solubility |

Q. Table 2: Literature Data Comparison Template

| Property | Source A | Source B | Hypothesis for Discrepancy |

|---|---|---|---|

| Plasma Half-life | 3.2 hrs | 4.5 hrs | Species difference (rat vs. human)? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.